

Streptothricin E: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Streptothricin E

Cat. No.: B1681147

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Abstract

Streptothricin E is a member of the streptothricin class of aminoglycoside antibiotics. These antibiotics, produced by various species of *Streptomyces*, have garnered renewed interest due to their potent activity against multidrug-resistant bacteria. This technical guide provides an in-depth overview of **Streptothricin E**, including its chemical identity, biological activity, mechanism of action, and relevant experimental protocols.

Chemical Identity

Identifier	Value
CAS Number	3776-38-3
IUPAC Name	[(2R,3R,4S,5R,6R)-6-[[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[[(3S)-3-amino-6-[[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]carbamate[1]
Molecular Formula	C ₂₅ H ₄₆ N ₁₀ O ₉
Molecular Weight	630.69 g/mol

Biological Activity and Quantitative Data

Streptothricins exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The activity of streptothricins is influenced by the length of the β -lysine chain, with longer chains generally showing increased antimicrobial potency but also higher toxicity.

Table 2.1: Comparative Toxicity of Streptothricin Homologs

Compound	Number of β -lysine residues	LD ₅₀ in mice (mg/kg)
Streptothricin F	1	300[2][3]
Streptothricin E	2	26[2][3]
Streptothricin D	3	~10[2][3]
Streptothricin C	4	~10[2][3]

Table 2.2: Minimum Inhibitory Concentrations (MICs) of Streptothricin F and D

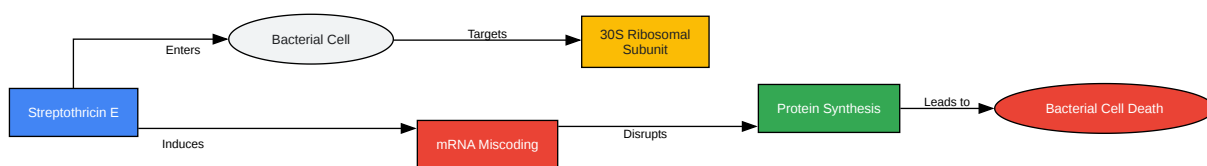
While specific MIC values for **Streptothricin E** are not readily available in the compiled literature, the following data for the closely related Streptothricin F and D provide a strong indication of the expected activity spectrum.

Organism	Phenotype	Streptothricin F MIC (μM)	Streptothricin D MIC (μM)
Escherichia coli	ATCC 25922	2	0.25
Klebsiella pneumoniae	ATCC 700603 (ESBL)	2	0.25
Acinetobacter baumannii	ATCC 19606	4	1
Staphylococcus aureus	ATCC 29213 (MSSA)	1	0.5
Enterococcus faecalis	ATCC 29212	8	2

Data synthesized from multiple sources indicating the general activity of streptothricins.

Mechanism of Action

Streptothricin E, like other streptothricins, functions by inhibiting protein synthesis in bacteria. This is achieved through direct interaction with the 30S ribosomal subunit. The binding of streptothricins to the ribosome induces miscoding of mRNA, leading to the production of non-functional proteins and ultimately bacterial cell death. The primary resistance mechanism to streptothricins is the enzymatic acetylation of the β -lysine side chain by streptothricin acetyltransferases.



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Caption: Mechanism of action of **Streptothricin E** on bacterial protein synthesis.

Experimental Protocols

Purification of Streptothricin E

This protocol is adapted from the purification of Streptothricin F and D and can be used to isolate **Streptothricin E** from a mixture of streptothricins (e.g., nourseothricin).

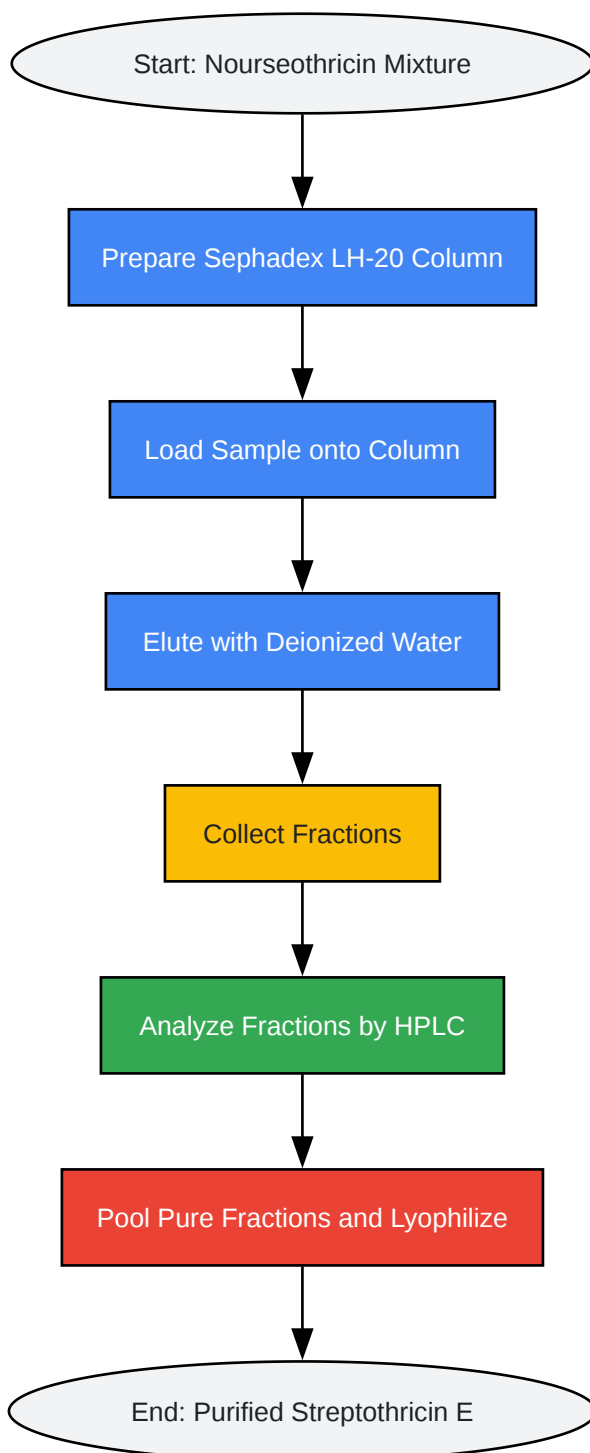
Materials:

- Nourseothricin sulfate (or other streptothricin mixture)
- Sephadex LH-20 resin
- Glass chromatography column (e.g., 150 x 2.4 cm)
- Deionized water
- Fraction collector
- HPLC system for analysis

Procedure:

- Prepare a slurry of Sephadex LH-20 resin in deionized water and pack the chromatography column.
- Equilibrate the column by washing with at least two column volumes of deionized water.
- Dissolve the nourseothricin sulfate sample in a minimal amount of deionized water.
- Carefully load the sample onto the top of the column.
- Elute the column with deionized water at a constant flow rate.
- Collect fractions of a defined volume using a fraction collector.
- Analyze the collected fractions by HPLC to identify those containing pure **Streptothricin E**.

- Pool the fractions containing pure **Streptothricin E** and lyophilize to obtain the purified compound.



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Caption: Workflow for the purification of **Streptothricin E**.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of **Streptothricin E** against a bacterial strain.

Materials:

- Purified **Streptothricin E**
- Bacterial strain of interest
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator

Procedure:

- Prepare a stock solution of **Streptothricin E** in a suitable solvent (e.g., sterile water).
- Perform serial two-fold dilutions of the **Streptothricin E** stock solution in CAMHB directly in the wells of a 96-well plate. The final volume in each well should be 50 μL .
- Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL.
- Add 50 μL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 μL and a final bacterial concentration of approximately 2.5×10^5 CFU/mL.
- Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).
- Incubate the plates at 37°C for 18-24 hours.

- The MIC is defined as the lowest concentration of **Streptothricin E** that completely inhibits visible growth of the bacteria.

Conclusion

Streptothricin E represents a promising scaffold for the development of new antibiotics to combat the growing threat of antimicrobial resistance. Its potent activity against a broad spectrum of bacteria, coupled with a well-defined mechanism of action, makes it an attractive candidate for further investigation and medicinal chemistry efforts. This guide provides foundational technical information to support researchers and drug development professionals in their exploration of **Streptothricin E** and its potential clinical applications.

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